molecular formula C18H20N2O2S2 B2609047 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide CAS No. 941996-93-6

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide

Cat. No. B2609047
CAS RN: 941996-93-6
M. Wt: 360.49
InChI Key: QEANGFMQMNPTSL-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide (DTN) is a chemical compound that has been widely used in scientific research for its unique properties. DTN is a fluorescent dye that is commonly used in biomedical research to label and track proteins, cells, and other biological molecules. In

Scientific Research Applications

Fluorescent Probes and Binding Studies

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound related to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide, has been utilized as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This application takes advantage of the compound's strong fluorescence when bound to proteins, enabling sensitive and rapid determination of binding interactions, which suggests a hydrophobic nature of binding mechanisms (Jun et al., 1971).

Synthesis and Characterization

The compound has been used in synthetic chemistry, such as in the synthesis of dinaphtho[1,2‐b;2′,1′‐d]thiophenes and selenophenes. This method demonstrates a novel approach to forming two CS/Se bonds and a CC bond at room temperature, showcasing the compound's utility in facilitating complex reactions and contributing to the development of novel thiophenes and selenophenes (Alam et al., 2007).

Photophysical Studies

Photophysical behavior studies of probes like acrylodan and ANS, which are structurally related to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide, have shed light on the max emission properties of these compounds in various solvents. These studies are crucial for understanding how these probes can be used in peptide and protein studies, highlighting their role in revealing the effects of solvents on biological molecules (Moreno Cerezo et al., 2001).

Molecular Imaging and Blood Clotting

The synthesis of ApoSense compound [18F]NST732, which involves the use of a compound structurally similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide, highlights its potential in molecular imaging and blood clotting applications. This research underscores the compound's capacity for selective targeting, binding, and accumulation within cells undergoing apoptotic cell death, proving its utility in monitoring antiapoptotic drug treatments (Basuli et al., 2012).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-20(2)17(18-8-5-11-23-18)13-19-24(21,22)16-10-9-14-6-3-4-7-15(14)12-16/h3-12,17,19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEANGFMQMNPTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide

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